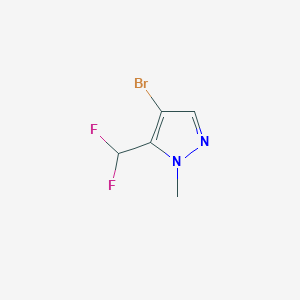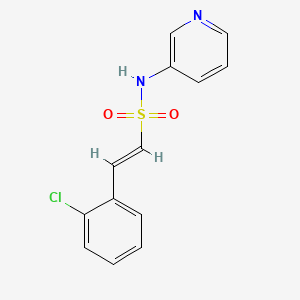
(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide, also known as CPES, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPES belongs to the family of sulfonamide compounds, which are known to possess a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis of Antiplatelet and Antithrombotic Drugs
(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide is structurally related to compounds involved in the synthesis of significant pharmaceuticals, such as (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. Research focuses on developing facile synthetic methodologies for such drugs due to their high demand, highlighting the importance of related compounds in medicinal chemistry. The review by Saeed et al. (2017) discusses various synthetic methods for (S)-clopidogrel, aiming to enhance the synthetic community's approaches to pharmaceutical development (Saeed et al., 2017).
Environmental Impact of Chlorophenols
The environmental fate and impact of chlorophenols, to which this compound is structurally related, have been extensively reviewed. Chlorophenols are known precursors of dioxins in processes like Municipal Solid Waste Incineration (MSWI), presenting a significant environmental concern. Peng et al. (2016) provide an extensive review of chlorophenols in MSWI, summarizing concentration values, potential precursors, and the correlation between chlorophenols and dioxins, emphasizing the environmental implications of such compounds (Peng et al., 2016).
Contributions to Organic Electronics
The development of conducting polymers for applications in organic electronics is another area where related compounds, specifically those involving sulfonamide functionalities, play a crucial role. Shi et al. (2015) review the physical and chemical approaches to enhancing the electrical conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a leading material in organic electronic devices. This review emphasizes the potential of chemical modifications and treatments to improve the performance of organic electronic materials, pointing to the importance of sulfonamide derivatives in advancing this field (Shi et al., 2015).
Antimalarial and Antiparasitic Properties
Compounds related to this compound have been investigated for their antimalarial and antiparasitic properties. Pyronaridine, for example, is a compound with high potency against Plasmodium falciparum and has been used in combination therapies for treating malaria. Croft et al. (2012) review the anti-malarial properties and product characteristics of pyronaridine, highlighting its effectiveness against chloroquine-resistant strains and its role in combination therapies for malaria treatment (Croft et al., 2012).
Propriétés
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-6-2-1-4-11(13)7-9-19(17,18)16-12-5-3-8-15-10-12/h1-10,16H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGCDDNOCAQGML-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

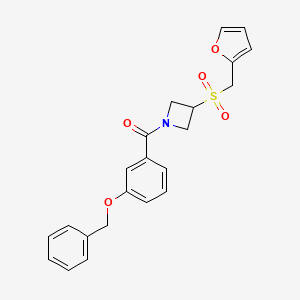
![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)
![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)
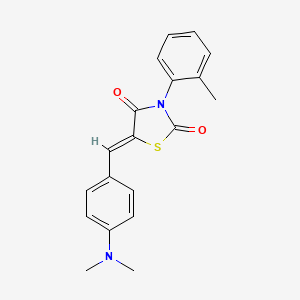
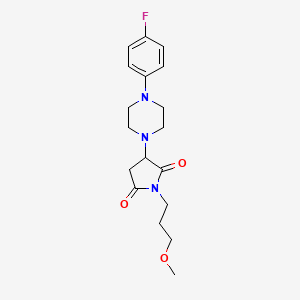
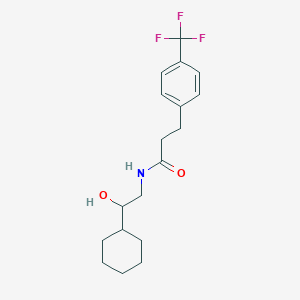
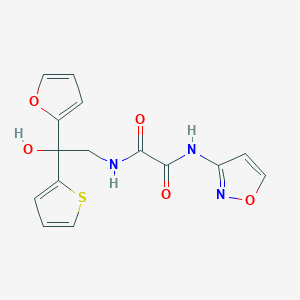
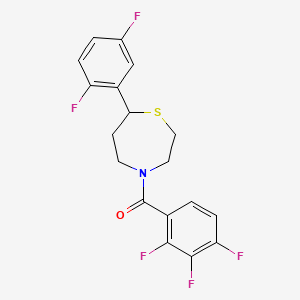
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2925836.png)
